A Technical Guide to the Fundamental Properties of Ferrous Tungstate (FeWO₄)
A Technical Guide to the Fundamental Properties of Ferrous Tungstate (FeWO₄)
Abstract: Ferrous tungstate (B81510) (FeWO₄), a member of the wolframite (B13744602) family of minerals, is an inorganic compound of significant interest due to its unique electronic, magnetic, and catalytic properties. As a p-type semiconductor with a narrow band gap, it is an efficient visible-light-absorbing material.[1][2] Its antiferromagnetic nature at low temperatures and versatile synthesis routes further contribute to its potential in a wide range of applications, including photocatalysis, electrocatalysis, magnetic devices, and sensors.[1][3][4][5] This technical guide provides an in-depth overview of the core structural, physicochemical, electronic, optical, and magnetic properties of FeWO₄. It includes a compilation of quantitative data, detailed experimental protocols for its synthesis and characterization, and graphical representations of key processes and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in materials science and drug development.
Structural and Physicochemical Properties
Crystal Structure
Ferrous tungstate crystallizes in a monoclinic system, belonging to the P2/c or P2/a space group.[6][7][8] This wolframite-type structure is composed of distorted FeO₆ and WO₆ octahedra.[7][9] These octahedra share edges to form zigzag chains that run along the c-axis.[8][9] Within this structure, the iron ions are in the Fe²⁺ state and tungsten ions are in the W⁶⁺ state, although a small percentage of Fe³⁺ ions may be present, influencing the material's transport properties.[4][9] The crystal lattice can exhibit structural disorder, including stacking faults, which arise from the similar atomic environments of the iron and tungsten species.[4][9]
| Property | Value | Reference |
| Chemical Formula | FeWO₄ | [10] |
| Molar Mass | 303.68 g/mol | [10] |
| Crystal System | Monoclinic | [1][6][8] |
| Space Group | P2/c (or P2/a) | [7][8] |
| Structure Type | Wolframite | [1][4][5] |
| Lattice Parameters | a = 4.753 Å, b = 5.720 Å, c = 4.968 Å, β = 90.1° | [1] |
| Bulk Modulus (B₀) | 136(3) GPa | [8][11] |
Electronic and Optical Properties
FeWO₄ is a p-type semiconductor characterized by a narrow, indirect band gap, which allows for the absorption of a significant portion of the visible light spectrum.[1][8][12] The valence band is primarily formed by the hybridization of Fe 3d and O 2p orbitals, while the conduction band is mainly composed of empty W 5d and Fe 3d states.[1] The reported values for the band gap energy vary considerably, which can be attributed to differences in material crystallinity, morphology, and the specific experimental techniques used for measurement.[5]
| Property | Value | Measurement Method | Reference |
| Semiconductor Type | p-type | Mott-Schottky Analysis | [1][2] |
| Band Gap Type | Indirect | Optical Absorption | [8][12] |
| Band Gap Energy (Eg) | 1.8 - 2.2 eV | Diffuse Reflectance | [5][8] |
| 1.95 - 2.20 eV | Tauc Plot (Calcined Nanoparticles) | [13] | |
| 2.00(5) eV | Optical Absorption (Single Crystal) | [8][11] | |
| 2.2 eV | Vibrational Spectroscopy | [14][15] | |
| 2.35 eV | Estimation from Ionic Radii | [1] | |
| 2.40 eV | UV-vis Analysis | [16] |
Magnetic Properties
FeWO₄ exhibits antiferromagnetic ordering at low temperatures.[4][5][9] The transition from a paramagnetic to an antiferromagnetic state occurs at the Néel temperature (Tₙ). For bulk single crystals, this transition is consistently observed at approximately 75 K.[4][5][9] In nanostructured forms of FeWO₄, the Néel temperature can be lower and more variable, a phenomenon attributed to size and shape effects.[2][17] Some studies have also reported a weak ferromagnetic ordering at very low temperatures, which may be caused by spin-canting in the antiferromagnetic structure or surface spin effects in nanoparticles.[17]
| Property | Value | Material Form | Reference |
| Magnetic Ordering | Antiferromagnetic | Bulk & Nano | [2][4][5] |
| Néel Temperature (Tₙ) | 75 K | Single Crystal | [4][5][9] |
| 67.8 K | Hierarchical Microcrystals | [17] | |
| 54 - 75.9 K | Nanocrystals (various) | [2] | |
| Saturation Magnetization (Mₛ) | 0.4 - 6.6 emu/g | Nanoparticles (calcined) | [13] |
Experimental Protocols & Workflows
Hydrothermal Synthesis of FeWO₄ Nanoparticles
This protocol describes a common method for synthesizing FeWO₄ nanoparticles.[6][16][18] The hydrothermal process allows for good control over crystallinity and morphology.
Methodology:
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Precursor Preparation: Prepare equimolar aqueous solutions of an iron(II) salt (e.g., ferrous ammonium (B1175870) sulfate (B86663), (NH₄)₂Fe(SO₄)₂·6H₂O) and sodium tungstate (Na₂WO₄·2H₂O).
-
Mixing: Add the iron(II) salt solution dropwise into the sodium tungstate solution under vigorous magnetic stirring. A precipitate will form. The pH of the solution can be adjusted at this stage to control the final morphology.[16]
-
Hydrothermal Reaction: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180-200°C for a duration of 12-24 hours.
-
Product Recovery: After the reaction, allow the autoclave to cool to room temperature naturally.
-
Washing: Collect the precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted ions and byproducts.
-
Drying: Dry the final FeWO₄ powder in an oven at 60-80°C for several hours.
Caption: Diagram 1: Hydrothermal Synthesis Workflow for FeWO₄.
Material Characterization
This section outlines the standard experimental procedures for analyzing the fundamental properties of the synthesized FeWO₄ powder.
Methodologies:
-
X-ray Diffraction (XRD):
-
Sample Preparation: A thin, uniform layer of the FeWO₄ powder is mounted on a sample holder.
-
Data Acquisition: The sample is analyzed using a powder diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range (e.g., 10-80°) with a slow scan speed to ensure good resolution.
-
Data Analysis: The resulting diffraction pattern is compared with standard JCPDS files (e.g., #74-1130) to confirm the monoclinic phase and purity.[13][19] Crystallite size can be estimated using the Scherrer equation.
-
-
UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS):
-
Sample Preparation: The FeWO₄ powder is loaded into a sample holder. Barium sulfate (BaSO₄) is typically used as a reference standard.[13]
-
Data Acquisition: The diffuse reflectance spectrum is recorded over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer equipped with an integrating sphere.
-
Data Analysis: The reflectance data is converted to absorbance using the Kubelka-Munk function. The optical band gap (Eg) is then determined by plotting (αhν)² versus photon energy (hν) (a Tauc plot) and extrapolating the linear portion of the curve to the x-axis.[13]
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Sample Preparation: The powder is pressed onto a sample holder or dispersed on conductive tape and placed in an ultra-high vacuum chamber.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα). Survey scans are first performed to identify all elements present. High-resolution scans are then acquired for the specific core levels of interest (Fe 2p, W 4f, O 1s).
-
Data Analysis: The binding energies of the high-resolution peaks are analyzed to determine the oxidation states of the elements. For example, the positions of the Fe 2p₃/₂ and Fe 2p₁/₂ peaks distinguish between Fe²⁺ and Fe³⁺.[9][19]
-
Caption: Diagram 2: Characterization Workflow for FeWO₄ Powder.
Photocatalytic Mechanism
The photocatalytic activity of FeWO₄ is rooted in its semiconductor properties. When irradiated with light of energy greater than or equal to its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving behind a hole (h⁺) in the VB.[20] These charge carriers migrate to the catalyst's surface, where they can initiate redox reactions with adsorbed molecules like water (H₂O) and oxygen (O₂). The holes oxidize water to produce highly reactive hydroxyl radicals (•OH), while the electrons reduce oxygen to form superoxide (B77818) radicals (•O₂⁻).[20][21] These reactive oxygen species (ROS) are powerful oxidizing agents that can decompose organic pollutants into less harmful substances like CO₂ and H₂O.[20][22]
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